Aqueous Solubility Enhancement via Dihydrochloride Salt and Basic Amine: Up to 1000× vs. Neutral Pyrazolo[1,5-a]pyridine Analogs
The Kendall et al. (2017) study demonstrated that introducing a basic amine side chain onto the pyrazolo[1,5-a]pyridine scaffold and isolating the product as the hydrochloride salt increased aqueous solubility by up to 1000-fold relative to earlier-generation neutral pyrazolo[1,5-a]pyridine PI3K inhibitors (e.g., compound 5x from Kendall 2012), while maintaining comparable p110α inhibitory potency and isoform selectivity [1]. The earlier comparator compound 5x (p110α IC₅₀ 0.9 nM) lacked a basic amine and was formulated as the free base, exhibiting markedly lower aqueous solubility [2]. 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride embodies the exact structural feature—a 3-(2-aminoethyl) substituent—that the 2017 study identified as the key driver for this solubility enhancement, and is supplied pre-formed as the dihydrochloride salt, directly delivering the solubility benefit demonstrated in that work [1].
| Evidence Dimension | Aqueous solubility (fold improvement conferred by basic amine + HCl salt formulation) |
|---|---|
| Target Compound Data | Up to 1000× greater aqueous solubility vs. neutral pyrazolo[1,5-a]pyridine analogs (class-level data from Kendall 2017 for structurally analogous basic-amine-containing hydrochloride salts) [1] |
| Comparator Or Baseline | Neutral pyrazolo[1,5-a]pyridine PI3K inhibitors without basic amine side chains (e.g., compound 5x; p110α IC₅₀ 0.9 nM; free base) [2] |
| Quantified Difference | ~1000-fold improvement in aqueous solubility |
| Conditions | Class-level inference drawn from the Kendall 2017 study (Bioorg Med Chem Lett, 2017) reporting solubility data for a range of pyrazolo[1,5-a]pyridine analogs with basic amine substituents isolated as hydrochloride salts; comparator data from Kendall 2012 (Bioorg Med Chem, 2012) |
Why This Matters
Poor aqueous solubility is a primary cause of assay failure in biochemical and cellular screening campaigns; a compound with demonstrated ~1000-fold solubility advantage over neutral analogs dramatically reduces the risk of false negatives arising from compound precipitation or non-specific aggregation.
- [1] Kendall JD, Giddens AC, Tsang KY, et al. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorg Med Chem Lett. 2017;27(2):187-190. doi:10.1016/j.bmcl.2016.11.078 View Source
- [2] Kendall JD, O'Connor PD, Marshall AJ, et al. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorg Med Chem. 2012;20(1):69-85. doi:10.1016/j.bmc.2011.11.025 View Source
